5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound (CAS: 923216-25-5) belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a carboxamide substituent at position 5. Key structural features include:
- 2-Phenyl substituent: Stabilizes the bicyclic system and influences electronic properties.
- N-(2-Methylphenyl) carboxamide: Introduces steric and electronic effects, modulating target binding and solubility.
Its analogs, however, have been studied in contexts such as kinase inhibition (e.g., JAK inhibitors) .
Properties
IUPAC Name |
5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-19-10-8-9-15-24(19)28-26(32)22-17-30(16-20-11-4-2-5-12-20)18-23-25(22)29-31(27(23)33)21-13-6-3-7-14-21/h2-15,17-18H,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGOOQIXTLCMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and the reactions are carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N-Aryl Carboxamide Modifications
- Fluorine's electronegativity may enhance dipole interactions in hydrophobic pockets .
N-(4-Ethoxyphenyl) Analog (CAS: 923682-25-1, ):
- The ethoxy group increases electron-donating capacity and steric bulk, which could reduce membrane permeability compared to the target compound's 2-methyl group.
2-Phenyl vs. Heteroaromatic Substitutions
Alkyl vs. Benzyl Groups at Position 5
Carboxamide Side Chain Modifications
Biological Activity
5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a novel compound belonging to the pyrazolopyridine class. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 434.5 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H22N4O2 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 923216-25-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been linked to enhanced sensitivity of cancer cells to chemotherapy and radiation therapy.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting their DNA repair mechanisms.
- Anti-inflammatory Effects : Preliminary findings suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
- Antimicrobial Properties : Some studies have indicated that derivatives of pyrazolopyridines exhibit antimicrobial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various biological contexts:
- In Vitro Studies : A study conducted on human tumor cell lines revealed that this compound inhibited cell growth with an IC50 value in the low micromolar range. This suggests significant potential as an anticancer agent.
- In Vivo Efficacy : In murine models of cancer, administration of this compound resulted in reduced tumor growth rates compared to controls. The mechanism appears to involve increased DNA damage in tumor cells due to impaired repair mechanisms.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 5-benzyl-N-(3-methylphenyl)-3-oxo-2-pheny... | Anticancer | Similar structure; different substituents |
| 1H-Pyrazolo[3,4-b]pyridines | Diverse biological activities | Known for CDK inhibition |
| 5-methyl-N-(2-methylpropyl)-3-oxo... | Anti-inflammatory | Shares pyrazole structure |
Q & A
Q. Basic
- NMR/IR spectroscopy : 1H and 13C NMR identify substituent integration and coupling patterns, while IR confirms carbonyl (C=O) and amide (N-H) bonds .
- X-ray crystallography : Single-crystal analysis (e.g., ) resolves the fused pyrazolo-pyridine ring system, confirms stereochemistry, and reveals non-covalent interactions (e.g., C–H···O hydrogen bonds) .
How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Q. Advanced
- Conformational analysis : The pyrazolo-pyridine core may adopt puckered conformations (flattened boat, as in ), causing NMR signal splitting. Dynamic NMR or variable-temperature studies can assess rotational barriers .
- Computational validation : Density functional theory (DFT) calculations (e.g., as in ) predict NMR shifts and compare them to experimental data to identify dominant conformers .
- Supplementary techniques : Mass spectrometry confirms molecular weight, while NOESY NMR detects spatial proximity of protons in ambiguous regions .
What are the solubility and stability profiles under varying pH and temperature?
Q. Basic
- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve the compound effectively due to its amide and carbonyl groups. used ethyl acetate for recrystallization, suggesting moderate polarity .
- Stability : The compound is likely stable at room temperature in inert atmospheres but may hydrolyze under strong acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways.
How can computational modeling predict the compound’s reactivity or biological targets?
Q. Advanced
- Docking studies : Molecular docking (using software like AutoDock) screens against protein databases (e.g., kinases) based on structural analogs in .
- DFT calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). ’s InChI data enables generation of 3D conformers for reactivity analysis .
- ADMET profiling : Tools like SwissADME predict absorption and metabolism based on logP, polar surface area, and hydrogen-bonding capacity.
What are common impurities in the synthesis, and how are they removed?
Q. Basic
- By-products : Unreacted intermediates (e.g., pyrazole-carboxylates) or dimerization products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (as in ) removes impurities. HPLC with a C18 column and UV detection (e.g., 254 nm) monitors purity .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
- Substituent variation : Replace the benzyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl in ) to enhance target binding .
- Bioisosteric replacement : Substitute the 2-methylphenyl group with heterocycles (e.g., pyridinyl in ) to improve solubility .
- Pharmacophore mapping : Overlay derivatives (e.g., from ) to identify essential motifs for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
